15-Keto Bimatoprost

Description

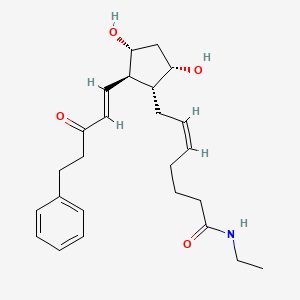

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCBJWOYRKMMPF-QWPROEHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501109753 | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501109753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163135-96-3 | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163135-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E)-3-oxo-5-phenyl-1-penten-1-yl)cyclopentyl)-N-ethyl-5-heptenamide, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163135963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501109753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Heptenamide, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl, (5Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E)-3-OXO-5-PHENYL-1-PENTEN-1-YL)CYCLOPENTYL)-N-ETHYL-5-HEPTENAMIDE, (5Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14259CVZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

15-Keto Bimatoprost chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 15-Keto Bimatoprost. It is intended for researchers, scientists, and professionals in the field of drug development and ophthalmic research.

Chemical Structure and Properties

This compound is a structural analog of prostaglandin (B15479496) F2α and a primary metabolite of Bimatoprost, an ocular hypotensive agent.[] The key structural feature of this compound is the oxidation of the hydroxyl group at the C-15 position to a ketone.[][2] This modification significantly influences its chemical and biological properties.

Chemical Structure:

(Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3-oxo-5-phenylpent-1-en-1-yl)cyclopentyl)-N-ethylhept-5-enamide

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3-oxo-5-phenylpent-1-en-1-yl)cyclopentyl)-N-ethylhept-5-enamide | [3] |

| Synonyms | 15-keto-Bimatoprost, 17-phenyl trinor PGF2α ethyl amide | [2] |

| CAS Number | 1163135-96-3 | [3] |

| Molecular Formula | C25H35NO4 | [3] |

| Molecular Weight | 413.55 g/mol | [3] |

| Appearance | Off-white to light yellow solid | MedChemExpress |

| Purity | >95% (HPLC) | [3] |

| Storage Temperature | -20°C | [3] |

Table 2: Solubility Data of this compound

| Solvent | Solubility | Source(s) |

| Ethanol | ≥ 10 mg/mL | MedChemExpress |

| DMF | ≥ 2.5 mg/mL | MedChemExpress |

| DMSO | ≥ 2 mg/mL | MedChemExpress |

| PBS (pH 7.2) | ~0.5 mg/mL | [2] |

Biological Activity and Mechanism of Action

This compound is recognized as a metabolite of Bimatoprost and is studied for its effects on intraocular pressure (IOP).[] While it is structurally similar to its parent compound, the presence of the keto group at the C-15 position reduces its binding affinity to the prostaglandin F (FP) receptor and, consequently, its potency in lowering IOP compared to Bimatoprost.[]

Interaction with the Prostaglandin F Receptor

The primary mechanism of action for Bimatoprost and its analogs involves the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[4][5] Activation of the FP receptor in the eye's ciliary muscle and trabecular meshwork is believed to increase the outflow of aqueous humor, thereby reducing intraocular pressure.[4]

Signaling Pathway

Upon binding of an agonist like Bimatoprost (and to a lesser extent, this compound), the FP receptor couples to Gq proteins.[6][7] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[5][8] These signaling events ultimately lead to the physiological response of increased aqueous humor outflow.

Experimental Protocols

This section outlines the general methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis

The synthesis of this compound can be achieved through the oxidation of the C-15 hydroxyl group of Bimatoprost. A general synthetic workflow is depicted below.

Protocol Outline:

-

Dissolution: Dissolve Bimatoprost in a suitable organic solvent (e.g., dichloromethane).

-

Oxidation: Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation, to selectively oxidize the secondary alcohol at the C-15 position to a ketone.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Quench the reaction and perform an aqueous work-up to remove the oxidizing agent and byproducts.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional acid modifier like formic acid or phosphoric acid).

-

Detection: UV detection at a wavelength of approximately 234 nm.[2]

-

Purpose: To determine the purity of this compound and to monitor the progress of synthesis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

System: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Detection: Multiple reaction monitoring (MRM) for sensitive and selective quantification.

-

Purpose: For the quantification of this compound in biological matrices, such as plasma or aqueous humor, in pharmacokinetic studies.

Biological Assays

Receptor Binding Assay:

-

Objective: To determine the binding affinity of this compound to the FP receptor.

-

Methodology: A competitive radioligand binding assay is typically employed.

-

Materials:

-

Cell membranes expressing the human FP receptor.

-

Radioligand: [3H]-Prostaglandin F2α.[9]

-

Test compound: this compound at various concentrations.

-

Assay buffer and wash buffer.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand by filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the Ki value for this compound to determine its binding affinity.

-

In Vivo Intraocular Pressure (IOP) Measurement:

-

Objective: To evaluate the effect of this compound on intraocular pressure in an animal model.

-

Animal Model: Rabbits are a commonly used model for IOP studies.[10][11]

-

Procedure:

-

Acclimatize the animals and obtain baseline IOP measurements using a tonometer.

-

Administer a topical ocular dose of this compound solution to one eye and a vehicle control to the contralateral eye.

-

Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Analyze the data to determine the time course and magnitude of the IOP-lowering effect of this compound.

-

Conclusion

This compound, as a primary metabolite of Bimatoprost, plays a significant role in understanding the structure-activity relationship of prostaglandin analogs. Its reduced affinity for the FP receptor highlights the importance of the C-15 hydroxyl group for potent biological activity. This technical guide provides foundational information for researchers engaged in the study of glaucoma, ocular pharmacology, and the development of novel prostaglandin-based therapeutics. Further research into the specific pharmacological profile of this compound will continue to enhance our understanding of its role in ocular physiology.

References

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | TRC-K175100-10MG | LGC Standards [lgcstandards.com]

- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 5. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 6. repository.arizona.edu [repository.arizona.edu]

- 7. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 8. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. The effects of prostaglandins on the intraocular pressure of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of prostaglandins on the intraocular pressure of the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Bimatoprost and its Metabolites in Glaucoma Therapy: A Technical Guide

Abstract: Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure (IOP). Prostaglandin (B15479496) F2α (PGF2α) analogues are the first-line therapy, valued for their potent IOP-lowering effects. Bimatoprost (B1667075), a synthetic prostamide, is a prominent member of this class. Its mechanism of action is multifaceted, involving a cascade of metabolic activation and cellular signaling that culminates in enhanced aqueous humor outflow. This guide provides an in-depth examination of the metabolic pathway of bimatoprost, focusing on its conversion to the active 17-phenyl-trinor PGF2α (bimatoprost free acid) and the subsequent formation of the 15-keto bimatoprost metabolite. We will dissect the molecular interactions with the prostaglandin F (FP) receptor, the downstream signaling pathways involving matrix metalloproteinases (MMPs), and the resulting physiological changes in ocular tissues. This document synthesizes quantitative pharmacological data and detailed experimental methodologies to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Glaucoma and Prostaglandin Analogues

Glaucoma encompasses a group of optic neuropathies characterized by the progressive degeneration of retinal ganglion cells and subsequent vision loss.[1] Elevated intraocular pressure (IOP) is the most significant modifiable risk factor for the development and progression of glaucoma.[2] The therapeutic strategy, therefore, centers on reducing IOP to a target level that prevents further optic nerve damage.

Aqueous humor, the fluid filling the anterior segment of the eye, is constantly produced by the ciliary body and drained through two primary pathways: the trabecular meshwork (conventional pathway) and the uveoscleral pathway (unconventional pathway).[1] Prostaglandin F2α (PGF2α) analogues, including bimatoprost, latanoprost (B1674536), and travoprost, are highly effective IOP-lowering agents that primarily act by increasing the outflow of aqueous humor through both of these pathways.[2][3]

Metabolic Activation of Bimatoprost

Bimatoprost is administered as an ethyl amide prodrug. To exert its primary pharmacological effect, it must undergo in-vivo hydrolysis by ocular enzymes, such as corneal amidases, to its active form, bimatoprost free acid (17-phenyl-trinor PGF2α).[4] This free acid is a potent agonist for the prostaglandin F (FP) receptor.[5][6] Following its activity, bimatoprost free acid is further metabolized, including oxidation at the C-15 position, to form this compound.[7] This metabolic cascade is a critical aspect of its pharmacology.

Figure 1: Metabolic conversion of the bimatoprost prodrug.

Molecular Mechanism of Action

The IOP-lowering effect of the bimatoprost cascade is mediated primarily through the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).

FP Receptor Activation and Signaling

The active bimatoprost free acid is a potent agonist at the FP receptor.[5] The FP receptor is coupled to the Gq alpha subunit. Upon agonist binding, the following intracellular signaling cascade is initiated:

-

Gq Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[4][8]

-

Downstream Kinase Activation: Elevated intracellular Ca²⁺ and DAG collectively activate various downstream effectors, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).

-

Gene Expression: These signaling pathways converge on the activation of transcription factors, such as Activator Protein-1 (AP-1), in the nucleus. This leads to increased transcription of specific genes, most notably those encoding for matrix metalloproteinases (MMPs).[9][10]

Figure 2: Downstream signaling cascade of FP receptor activation.

Role of this compound

Physiological Effects on Aqueous Humor Dynamics

The culmination of the FP receptor signaling cascade is the remodeling of the extracellular matrix (ECM) in the eye's outflow pathways.

-

Uveoscleral Outflow: The primary mechanism for PGF2α analogues is the enhancement of uveoscleral outflow.[2] Increased MMP activity, particularly MMP-1 (collagenase), MMP-3 (stromelysin), and MMP-9 (gelatinase), degrades collagen and other ECM components in the ciliary muscle.[9] This widens the interstitial spaces between the ciliary muscle bundles, reducing hydraulic resistance and facilitating the drainage of aqueous humor through this unconventional pathway.[8]

-

Trabecular Outflow: Bimatoprost also increases outflow through the conventional trabecular meshwork pathway.[2] The mechanism is similar, involving MMP-mediated remodeling of the ECM within the trabecular meshwork beams and juxtacanalicular tissue, which reduces outflow resistance.[9]

Quantitative Pharmacological and Clinical Data

The efficacy of bimatoprost and its metabolites is quantified through receptor binding affinities, functional potencies, and clinical IOP reduction.

Table 1: Pharmacological Activity at the Human FP Receptor

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

|---|---|---|

| Bimatoprost (Prodrug) | 6310 - 9250[4][13] | 681 - 3245[6][10] |

| Bimatoprost Free Acid | 59 - 83[4][6] | 2.8 - 15[4][6] |

| Latanoprost Free Acid | ~98[10] | 32 - 124[10] |

| Travoprost Free Acid | ~35[10] | 1.4 - 3.6[10] |

Table 2: Aqueous Humor Concentrations After Topical Dosing

| Compound | Time Post-Dose | Mean Concentration (nM) | Study Population |

|---|---|---|---|

| Bimatoprost (Prodrug) | 1 hour | 6.81 ± 1.36 | Cataract Patients (multi-dose)[14] |

| Bimatoprost Free Acid | 2 hours (Cmax) | 30.9 ± 16.41 | Cataract Patients (multi-dose)[14] |

| Travoprost Free Acid | 3 hours (Cmax) | 3.91 ± 2.27 | Cataract Patients (multi-dose)[14] |

Table 3: Comparative Clinical Efficacy (IOP Reduction)

| Study Reference | Drug (Concentration) | Duration | Mean IOP Reduction from Baseline |

|---|---|---|---|

| Gandolfi et al. (2001) | Bimatoprost (0.03%) | 6 Months | 8.1 - 9.1 mmHg (33%) |

| Latanoprost (0.005%) | 6 Months | 6.7 - 7.8 mmHg (28%) | |

| Timolol (0.5%) | 6 Months | 5.3 - 6.2 mmHg (23%) | |

| Noecker et al. (2003) | Bimatoprost (0.03%) | 3 Months | 8.7 mmHg |

| Latanoprost (0.005%) | 3 Months | 8.6 mmHg | |

| Travoprost (0.004%) | 3 Months | 8.0 mmHg | |

| Dirks et al. (2006) | Bimatoprost (0.03%) | 3 Months | 3.4 mmHg (19.9%)* |

| Latanoprost (0.005%) | 3 Months | 2.3 mmHg (14.6%)* |

*Study conducted in patients with normal-tension glaucoma.[15]

Key Experimental Protocols

The characterization of prostaglandin analogues relies on a suite of established in-vitro and cell-based assays.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

-

Objective: To determine the Ki of bimatoprost, bimatoprost free acid, and this compound for the FP receptor.

-

Materials: Cell membranes prepared from cells expressing the human FP receptor, radiolabeled FP agonist (e.g., [³H]-PGF2α or [³H]-travoprost acid), unlabeled test compounds, filtration apparatus, scintillation counter.

-

Methodology:

-

Incubation: A fixed concentration of cell membranes and radioligand are incubated with varying concentrations of the unlabeled test compound in a buffer solution.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[16]

-

Separation: The mixture is rapidly filtered through a glass fiber filter. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.[17]

-

Washing: Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

-

Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Figure 3: General workflow for a competitive radioligand binding assay.

Gelatin Zymography for MMP Activity

This technique detects the activity of gelatin-degrading enzymes, such as MMP-2 and MMP-9, secreted by cells.

-

Objective: To measure the effect of bimatoprost free acid on MMP-2 and MMP-9 secretion and activity from human trabecular meshwork or ciliary muscle cells.

-

Materials: Cultured ocular cells, serum-free media, test compounds, SDS-PAGE equipment, polyacrylamide gel containing 0.1% gelatin, renaturing buffer (containing Triton X-100), developing buffer (containing CaCl₂ and ZnCl₂), Coomassie Brilliant Blue stain.

-

Methodology:

-

Cell Culture and Treatment: Human trabecular meshwork or ciliary muscle cells are cultured to 70-80% confluency. The media is replaced with serum-free media containing the test compound (e.g., bimatoprost free acid) and incubated for 24-48 hours.[3]

-

Sample Preparation: The conditioned media is collected, centrifuged to remove cell debris, and protein concentration is determined.

-

Electrophoresis: Samples are mixed with a non-reducing loading buffer and run on a polyacrylamide gel embedded with gelatin. Electrophoresis separates the proteins based on their molecular weight.

-

Renaturation: The gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.[7]

-

Enzyme Incubation: The gel is incubated overnight (16-48 hours) at 37°C in a developing buffer that contains the necessary cofactors (Ca²⁺, Zn²⁺) for MMP activity.[7]

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas where the gelatin has been digested by MMPs will not stain and will appear as clear bands against a dark blue background. The size and intensity of the bands correspond to the amount and activity of the MMPs.[3]

-

Conclusion

The mechanism of action for bimatoprost in glaucoma treatment is a well-defined, multi-step process initiated by its conversion from a prodrug to the potent FP receptor agonist, bimatoprost free acid. This activation triggers a Gq-mediated signaling cascade that upregulates the expression and secretion of matrix metalloproteinases. The resulting enzymatic degradation and remodeling of the extracellular matrix in both the uveoscleral and trabecular outflow pathways lead to a reduction in aqueous humor outflow resistance and a significant, sustained lowering of intraocular pressure. The metabolite, this compound, likely possesses reduced but potentially contributory pharmacological activity, a characteristic observed in the 15-keto metabolites of other clinically effective prostaglandin analogues. A thorough understanding of this entire pathway, from metabolism to cellular signaling and physiological response, is crucial for the continued development of next-generation glaucoma therapies.

References

- 1. Analyzing Live Cellularity in the Human Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.abcam.com [docs.abcam.com]

- 4. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Gelatin zymography protocol | Abcam [abcam.com]

- 9. Intraocular pressure reduction with once-a-day application of a new prostaglandin eye drop: a pilot placebo-controlled study in 12 patients [iris.unisa.it]

- 10. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. netascientific.com [netascientific.com]

- 12. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. 3.7. Human Cancer Cell MMP Assay (Gelatin Zymography) [bio-protocol.org]

The Biological Activity of 15-Keto Bimatoprost: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto Bimatoprost is the primary oxidized metabolite of Bimatoprost, a prostaglandin (B15479496) F2α analogue widely used in the management of glaucoma and for cosmetic applications in eyelash growth.[1] The metabolic conversion of the hydroxyl group at the C-15 position to a ketone functional group significantly influences the compound's biological activity, receptor affinity, and metabolic stability.[1] This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its mechanism of action, quantitative pharmacological data, and relevant experimental protocols. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates existing knowledge and presents data from its parent compound, Bimatoprost, and other relevant analogues to provide a comprehensive understanding.

Core Biological Activity and Mechanism of Action

The principal biological activity of this compound is the reduction of intraocular pressure (IOP).[1] This effect, while less potent than that of its parent compound, Bimatoprost, is mediated through its interaction with the prostaglandin F receptor (FP receptor).[1] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to an increase in the outflow of aqueous humor from the eye, thereby lowering IOP.[1][2]

Signaling Pathway

The binding of this compound to the FP receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G protein, triggers a well-defined signaling pathway.[2][3][4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[3] The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to downstream cellular responses that ultimately facilitate the outflow of aqueous humor.[3]

Quantitative Pharmacological Data

Direct quantitative data for this compound is scarce in the available literature. However, data for the parent compound, Bimatoprost, and its active acid metabolite, as well as related prostaglandin analogues, provide valuable insights into its expected pharmacological profile. It is generally understood that the ketone substitution at the C-15 position reduces binding affinity to the FP receptor compared to the hydroxyl group in Bimatoprost.[]

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Bimatoprost and Related Compounds at the Prostaglandin FP Receptor

| Compound | Receptor Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Cell Type/Assay Condition |

| Bimatoprost | 6310 ± 1650 | 2940 ± 1663 (Ca2+ mobilization) | Cloned human FP receptors in HEK cells |

| Bimatoprost Acid | 83 | 2.8 - 3.8 (Phosphoinositide turnover) | Human ciliary muscle, trabecular meshwork, mouse fibroblasts, rat aortic smooth muscle cells |

| Latanoprost Acid | 98 | 32 - 124 (Phosphoinositide turnover) | Various cell types |

| Travoprost Acid | 35 ± 5 | 1.4 - 3.6 (Phosphoinositide turnover) | Human ciliary muscle, trabecular meshwork, mouse fibroblasts, rat aortic smooth muscle cells |

Data compiled from multiple sources. It is important to note that assay conditions can influence these values.

Table 2: In Vivo Effects on Intraocular Pressure (IOP) of Prostaglandin Analogues

| Compound | Animal Model | Dose/Concentration | Maximum IOP Reduction | Time to Maximum Effect |

| Bimatoprost | Glaucoma or Ocular Hypertension Patients | 0.03% once daily | 1.3 - 2.2 mmHg greater than Latanoprost | Not Specified |

| Bimatoprost | Normal Tension Glaucoma Patients | 0.03% once daily | 3.4 mmHg (20%) | 3 months |

| 15-Keto Latanoprost | Glaucomatous Monkey Eyes | 0.001% once daily | 7.6 ± 0.6 mmHg (23%) | Day 5 of treatment |

This table presents a selection of in vivo data to illustrate the IOP-lowering effects of related compounds. Direct comparable data for this compound is not currently available.

Table 3: Pharmacokinetic Parameters of Bimatoprost in Humans (Ocular Administration)

| Parameter | Value |

| Tmax (Time to peak plasma concentration) | 6.3 - 7.9 min |

| Cmax (Peak plasma concentration) | 0.0721 - 0.0864 ng/mL |

| AUC0-t (Area under the curve) | 0.0259 - 0.0444 ng·hr/mL |

Pharmacokinetic parameters for this compound are not well-documented in publicly available sources. The data for Bimatoprost indicates rapid systemic absorption and elimination following ocular administration.[6] this compound serves as an important biomarker in such pharmacokinetic studies.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are representative protocols for key experiments.

Radioligand Binding Assay for FP Receptor Affinity

This protocol outlines the determination of the binding affinity (Ki) of a test compound for the prostaglandin FP receptor using a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues known to express the FP receptor (e.g., HEK293 cells transfected with the human FP receptor) in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]PGF2α), and varying concentrations of the unlabeled test compound (this compound). Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled FP receptor agonist).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for Functional Activity

This protocol describes a cell-based assay to measure the functional activity of this compound at the Gq-coupled FP receptor by quantifying changes in intracellular calcium levels.

Detailed Steps:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the human FP receptor in a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid (B1678239) to prevent dye leakage.

-

Compound Addition: Prepare serial dilutions of this compound. Using a fluorescence plate reader with an integrated liquid handling system, inject the compound dilutions into the wells.

-

Fluorescence Measurement: Immediately after compound addition, monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.

Conclusion

This compound, as a primary metabolite of Bimatoprost, exhibits biological activity centered on the reduction of intraocular pressure through the activation of the prostaglandin FP receptor. Although it is less potent than its parent compound, its study provides valuable insights into the structure-activity relationships of prostaglandin analogues and their metabolism. The mechanism of action involves the canonical Gq-PLC-IP3-Ca2+ signaling pathway. While direct and comprehensive quantitative data for this compound remains to be fully elucidated in the public domain, the information available for Bimatoprost and other related compounds serves as a strong foundation for further research and development in the field of ophthalmology and GPCR pharmacology. The experimental protocols provided herein offer standardized approaches for the continued investigation of this and other novel prostaglandin analogues.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 3. repository.arizona.edu [repository.arizona.edu]

- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

15-Keto Bimatoprost: An In-Depth Technical Guide on its Role as a Metabolite of Bimatoprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost (B1667075), a synthetic prostamide F2α analog, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. Its clinical efficacy is intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of 15-keto bimatoprost, a significant oxidized metabolite of bimatoprost. We delve into the metabolic pathways leading to its formation, its chemical properties, and its biological activity. This document further details the experimental protocols for the synthesis, detection, and quantification of this compound, and presents quantitative data in structured tables for comparative analysis. Visual diagrams of the metabolic and signaling pathways are provided to facilitate a deeper understanding of the molecular mechanisms involved.

Introduction

Bimatoprost is a cornerstone in the management of elevated intraocular pressure (IOP). Upon administration, it undergoes extensive metabolism, leading to the formation of various derivatives. Among these, this compound emerges from the oxidation of the hydroxyl group at the C-15 position to a ketone.[1] This structural modification significantly influences the molecule's pharmacological profile, reducing its potency compared to the parent compound.[] Despite its diminished activity, this compound serves as a crucial biomarker in pharmacokinetic studies, offering insights into the absorption, distribution, metabolism, and excretion (ADME) of bimatoprost.[] Understanding the formation and activity of this metabolite is paramount for optimizing therapeutic strategies and developing next-generation prostaglandin (B15479496) analogs.

Chemical Properties and Structure

The chemical structures of bimatoprost and its metabolite, this compound, are pivotal to their biological functions.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Bimatoprost | (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl]cyclopentyl]-N-ethyl-5-heptenamide | C₂₅H₃₇NO₄ | 415.57 |

| This compound | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-pentenyl]cyclopentyl]-N-ethyl-5-heptenamide | C₂₅H₃₅NO₄ | 413.55[3] |

Metabolism of Bimatoprost to this compound

The biotransformation of bimatoprost is a multi-step process involving several enzymatic reactions. The primary metabolic pathways include hydrolysis of the ethyl amide group to form bimatoprost acid (17-phenyl-trinor PGF2α), N-deethylation, glucuronidation, and oxidation.[4] The formation of this compound is a key oxidative step.

Enzymatic Conversion

The oxidation of the 15-hydroxyl group of bimatoprost to a keto group is primarily catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This NAD⁺-dependent enzyme is widely distributed in various tissues and plays a critical role in the catabolism of prostaglandins.

In vitro studies utilizing human liver microsomes have also implicated cytochrome P450 3A4 (CYP3A4) in the metabolism of bimatoprost, which can contribute to its oxidation.[4]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Discovery of 15-Keto Bimatoprost (B1667075)

Introduction

Bimatoprost is a synthetic structural analog of prostaglandin (B15479496) F2α (PGF2α) and is a potent ocular hypotensive agent.[1][2] It is widely used in the treatment of open-angle glaucoma and ocular hypertension to reduce elevated intraocular pressure (IOP).[3][] An interesting side effect of eyelash growth led to its cosmetic application for treating eyelash hypotrichosis.[5][6] 15-Keto Bimatoprost is a key metabolite and a known impurity of Bimatoprost.[] Understanding the synthesis and discovery of this compound is crucial for comprehending the pharmacology, metabolism, and quality control of Bimatoprost. This guide provides a detailed overview of the synthesis, discovery, and biological significance of this compound.

Discovery and Development of Bimatoprost

The discovery of Bimatoprost was a significant advancement in the management of glaucoma.[2] It emerged from research into prostaglandin analogs for their IOP-lowering effects.[2] Bimatoprost is unique in that it is a prostamide, an ethyl amide derivative of a prostaglandin.[3][7] While it is structurally similar to PGF2α, its mechanism of action was initially thought to be distinct from other PGF2α analogs, though it is now understood to act on the prostaglandin F (FP) receptor.[1][8]

Mechanism of Action

Bimatoprost lowers IOP by increasing the outflow of aqueous humor from the eye through two pathways: the trabecular meshwork and the uveoscleral pathway.[1][3][9] This dual action makes it a highly effective treatment for reducing intraocular pressure.[7] Bimatoprost itself is a prodrug that is hydrolyzed by corneal esterases to its active free acid form, 17-phenyl-18,19,20-trinor-PGF2α, which is a potent agonist of the FP receptor.[8][9]

Synthesis of Bimatoprost

The synthesis of Bimatoprost, like other prostaglandin analogs, is a complex multi-step process. Many synthetic routes utilize the Corey lactone as a key starting material.[10] A general approach involves the sequential attachment of the upper (alpha) and lower (omega) side chains to a cyclopentane (B165970) core.[11]

A convergent synthesis approach has also been developed, which involves the coupling of two complex fragments.[] One efficient method involves an organocatalytic aldol (B89426) reaction to create a key bicyclic enal intermediate, which is then elaborated to form Bimatoprost.[13]

Illustrative Synthetic Scheme Overview

A stereospecific synthesis can be achieved starting from the commercially available (-)-Corey lactone diol.[10] Key steps in a representative synthesis include:

-

Protection of the hydroxyl groups of the Corey lactone.

-

Oxidation of the primary alcohol to an aldehyde.

-

Horner-Wadsworth-Emmons reaction to introduce the omega chain, forming an enone.

-

Stereoselective reduction of the C-15 ketone to the corresponding (S)-alcohol. A Luche reduction using CeCl₃·7H₂O and NaBH₄ can be employed for this purpose.[10]

-

Reduction of the lactone to a lactol.

-

Wittig reaction to introduce the alpha chain.

-

Amidation of the terminal carboxylic acid to form the ethyl amide of Bimatoprost.

Discovery and Formation of this compound

This compound is primarily known as an oxidized metabolite of Bimatoprost.[] In the body, Bimatoprost undergoes metabolism through oxidation, N-deethylation, and glucuronidation.[1][14] The formation of this compound occurs via the oxidation of the C-15 hydroxyl group to a ketone.[] This metabolite is important for pharmacokinetic studies as it serves as a biomarker for Bimatoprost metabolism.[] this compound is also a known impurity in the manufacturing process of Bimatoprost.[][15]

Biological Significance of this compound

The conversion of the C-15 hydroxyl group to a ketone has a significant impact on the biological activity of the molecule. The 15-hydroxyl group is crucial for potent binding to the FP receptor.[] Consequently, this compound exhibits reduced potency compared to its parent compound, Bimatoprost.[] Studies on the related compound, 15-keto latanoprost (B1674536), have shown that it still possesses ocular hypotensive effects, though it may be less potent than latanoprost.[16] This suggests that while the 15-keto group diminishes activity, it does not completely abolish it. The study of this compound provides valuable insights into the structure-activity relationships of prostaglandin analogs.[]

Data Presentation

Table 1: Chemical Properties of Bimatoprost and this compound

| Property | Bimatoprost | This compound |

| Molecular Formula | C₂₅H₃₇NO₄ | C₂₅H₃₅NO₄ |

| Molecular Weight | 415.57 g/mol | 413.55 g/mol |

| CAS Number | 155206-00-1 | 1163135-96-3 |

Table 2: Quantitative Biological Data of Prostaglandin Analogs

| Compound | Assay | Result | Reference |

| PGF2α | IOP Reduction (Human) | Max reduction of 3.1 mm Hg with 125 µg dose | [17] |

| 15-keto latanoprost | IOP Reduction (Monkey) | 23% reduction with 0.001% solution | [16] |

| Latanoprost | IOP Reduction (Monkey) | 20% reduction with 0.005% solution | [16] |

| Bimatoprost | Aqueous Humor Outflow | 26% reduction in tonographic resistance | [9] |

Experimental Protocols

Protocol 1: Stereoselective Reduction of the C-15 Ketone (Luche Reduction)

This protocol is adapted from a general method for the synthesis of Bimatoprost.[10]

-

Materials: α,β-unsaturated ketone intermediate, CeCl₃·7H₂O, NaBH₄, Methanol (B129727), Dichloromethane (B109758), Saturated NH₄Cl solution, Saturated NaCl solution, Anhydrous Na₂SO₄.

-

Procedure:

-

Dissolve the α,β-unsaturated ketone intermediate in a mixture of methanol and dichloromethane at -15°C.

-

Add CeCl₃·7H₂O to the solution and stir for 15 minutes.

-

Add NaBH₄ portion-wise while maintaining the temperature at -15°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated NH₄Cl solution.

-

Allow the reaction mixture to warm to room temperature and extract with dichloromethane.

-

Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting allylic alcohol by column chromatography.

-

Protocol 2: Measurement of Intraocular Pressure in a Monkey Model

This protocol is based on studies of prostaglandin analogs in monkeys.[16]

-

Subjects: Cynomolgus monkeys with laser-induced unilateral glaucoma.

-

Materials: Test compound (e.g., this compound) in a suitable vehicle, vehicle control, topical anesthetic, tonometer.

-

Procedure:

-

Acclimatize the monkeys and obtain baseline IOP measurements.

-

Administer a single topical dose (e.g., 30 µL) of the test compound or vehicle to the glaucomatous eye.

-

Measure IOP at regular intervals (e.g., hourly for 6 hours) post-administration.

-

Repeat the treatment daily for a specified period (e.g., 5 days) and continue IOP measurements.

-

Analyze the data by comparing the IOP in the treated eye to the baseline and to the vehicle-treated control eye.

-

Mandatory Visualizations

Caption: Metabolic conversion of Bimatoprost.

Caption: Bimatoprost signaling pathway in the eye.

Caption: General synthetic workflow for Bimatoprost.

References

- 1. Bimatoprost - Wikipedia [en.wikipedia.org]

- 2. Exploring Bimatoprost’s Journey from Lab to Pharmacy – Caremgt [caremgt.com]

- 3. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. dermnetnz.org [dermnetnz.org]

- 7. The pharmacology of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.com [ijpsr.com]

- 11. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chemignition.com [chemignition.com]

- 15. cleanchemlab.com [cleanchemlab.com]

- 16. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

In Vivo Formation of 15-Keto Bimatoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost (B1667075), a synthetic prostamide analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent ocular hypotensive agent. Its primary mechanism of action involves increasing aqueous humor outflow. While it is established that bimatoprost is a prodrug, undergoing hydrolysis to its active free acid, the complete in vivo metabolic cascade is not fully elucidated. This technical guide explores the hypothesized in vivo formation of 15-Keto Bimatoprost, a plausible metabolite, by leveraging the known metabolic pathways of prostaglandins (B1171923) and the enzymatic machinery present in ocular tissues. This document provides a comprehensive overview of the existing data, proposes detailed experimental protocols for the identification and quantification of this metabolite, and outlines the relevant signaling pathways.

Introduction

Bimatoprost is widely prescribed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] Structurally, it is the ethyl amide of 17-phenyl-trinor PGF2α.[2] The prevailing understanding is that bimatoprost acts as a prodrug, being hydrolyzed by endogenous amidases within ocular tissues—specifically the cornea, iris, and ciliary body—to form its biologically active C-1 free acid, 17-phenyl-trinor PGF2α (bimatoprost acid).[3][4][5]

The metabolism of endogenous prostaglandins, such as PGF2α, is a well-characterized process. A key step is the oxidation of the 15-hydroxyl group to a ketone, catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), leading to the formation of 15-keto-prostaglandins. These metabolites are often further processed by 15-ketoprostaglandin Δ13-reductase. Given that these enzymes are present in ocular tissues, it is highly probable that bimatoprost acid undergoes a similar metabolic transformation to form this compound and subsequently 13,14-dihydro-15-keto bimatoprost. The existence of this compound as a chemical entity is confirmed by its commercial availability as a research standard and its listing as a bimatoprost impurity.[6][7][8][9]

This guide will synthesize the available data to build a strong hypothesis for the in vivo formation of this compound and provide the necessary technical information for researchers to investigate this metabolic pathway.

Bimatoprost Metabolism: Known Pathways

Ocular Metabolism

Upon topical administration, bimatoprost penetrates the cornea and is primarily metabolized to bimatoprost acid through hydrolysis of its ethyl amide group.[3][4] This conversion is considered essential for its therapeutic activity, as bimatoprost acid is a potent agonist at the prostaglandin FP receptor.[10][11]

Systemic Metabolism

After absorption into the systemic circulation, bimatoprost undergoes more extensive metabolism, including oxidation, N-deethylation, and glucuronidation to produce a variety of metabolites.[12]

Hypothesized Formation of this compound

The formation of this compound in vivo is postulated to occur via the enzymatic oxidation of the 15-hydroxyl group of bimatoprost acid. This hypothesis is supported by the known metabolic pathway of other prostaglandin analogs, such as latanoprost (B1674536), which is metabolized to 15-keto latanoprost in monkey cornea by 15-PGDH.[13]

Figure 1: Hypothesized metabolic pathway of bimatoprost to this compound.

Quantitative Data on Bimatoprost and its Acid Metabolite

While quantitative data for this compound is not yet available, the following tables summarize the reported concentrations of bimatoprost and bimatoprost acid in aqueous humor from human studies. This data provides a crucial baseline for future investigations into downstream metabolites.

| Compound | Time Post-Dose | Mean Concentration (nM) | Reference |

| Bimatoprost Acid | 1 hour | 5.0 | [14] |

| 3 hours | 6.7 | [14] | |

| 6 hours | 1.9 | [14] | |

| 12 hours | Below Limit of Quantitation | [14] | |

| Bimatoprost | 1 hour | 6.6 | [14] |

| 3 hours | 2.4 | [14] |

Table 1: Aqueous Humor Concentrations After a Single Dose of Bimatoprost 0.03% in Cataract Patients[14]

| Compound | Time Post-Dose | Mean Concentration (nmol/l) | Reference |

| Bimatoprost Acid | 2 hours | 22.0 ± 7.0 | [10] |

| 12 hours | 7.0 ± 4.6 | [10] | |

| Bimatoprost | 2 hours | 5.7 ± 1.4 | [10] |

| 12 hours | 1.1 ± 0.4 | [10] |

Table 2: Aqueous Humor Concentrations After 7 Days of Once-Daily Dosing of Bimatoprost 0.03% in Cataract Patients[10]

Experimental Protocols

To validate the hypothesized formation of this compound, a robust experimental protocol is required. The following outlines a comprehensive approach based on established methodologies for ocular pharmacokinetic studies.[15]

In Vivo Animal Study

-

Animal Model: New Zealand White rabbits are a commonly used model for ocular studies due to their large eye size.[16]

-

Drug Administration: A single topical dose of bimatoprost ophthalmic solution (e.g., 0.03%) is administered to one eye of each rabbit. The contralateral eye can serve as a control.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 12 hours post-dose), animals are euthanized, and ocular tissues (cornea, aqueous humor, iris, ciliary body, and vitreous humor) are collected.

-

Sample Preparation:

-

Tissues are weighed and homogenized in a suitable buffer.

-

A deuterated internal standard of this compound (e.g., this compound-d5) is added to the homogenates and aqueous/vitreous humor samples.[6]

-

Analytes are extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

-

Analytical Method:

-

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[17][18]

-

Chromatography: A reverse-phase C18 column is typically used with a gradient elution of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify bimatoprost, bimatoprost acid, and this compound based on their unique precursor-to-product ion transitions.

-

Human Study (Aqueous Humor Analysis)

-

Study Population: Patients scheduled for routine cataract surgery.[10][14]

-

Drug Administration: Patients are treated with a single topical dose of bimatoprost at a specified time before surgery (e.g., 1, 3, 6, or 12 hours).

-

Sample Collection: During surgery, a small sample of aqueous humor (approximately 0.1 mL) is collected.

-

Sample Preparation and Analysis: The protocol is similar to that described for the animal study, with appropriate scaling for the smaller sample volume.

Figure 2: Experimental workflow for in vivo analysis of this compound.

Relevant Signaling Pathways

The pharmacological effects of bimatoprost and its active metabolite, bimatoprost acid, are mediated through the activation of specific signaling pathways that regulate aqueous humor outflow.

Bimatoprost acid is a potent agonist of the prostaglandin FP receptor. Activation of this G-protein coupled receptor in the ciliary muscle and trabecular meshwork is thought to increase the expression of matrix metalloproteinases (MMPs).[1] These enzymes remodel the extracellular matrix, leading to reduced hydraulic resistance and increased uveoscleral and trabecular outflow.[1]

There is also evidence suggesting that bimatoprost may act on a distinct "prostamide receptor," which is pharmacologically different from the FP receptor.[19] The downstream signaling from this putative receptor is also believed to converge on the modulation of the extracellular matrix to enhance aqueous humor outflow.

Figure 3: Signaling pathway for bimatoprost-mediated increase in aqueous humor outflow.

Conclusion

While the direct in vivo formation of this compound has not yet been definitively demonstrated, there is substantial indirect evidence to suggest that it is a plausible and likely metabolite of bimatoprost. The presence of the necessary enzymatic machinery in ocular tissues and the established metabolic pathways of analogous prostaglandin drugs provide a strong foundation for this hypothesis. The experimental protocols detailed in this guide offer a clear path forward for researchers to investigate and quantify the formation of this compound. Elucidating this metabolic step will provide a more complete understanding of the pharmacokinetics and mechanism of action of bimatoprost, potentially informing the development of future ocular therapeutics.

References

- 1. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Update on the mechanism of action of bimatoprost: a review and discussion of new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - SRIRAMCHEM [sriramchem.com]

- 9. This compound | TRC-K175100-10MG | LGC Standards [lgcstandards.com]

- 10. Detection of the free acid of bimatoprost in aqueous humor samples from human eyes treated with bimatoprost before cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. jchps.com [jchps.com]

- 19. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 15-Keto Bimatoprost in Prostaglandin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost, a synthetic prostamide analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. Its mechanism of action is intrinsically linked to its metabolism within ocular tissues. A key metabolic step is the oxidation of its C-15 hydroxyl group to form 15-Keto Bimatoprost. This technical guide provides an in-depth exploration of the role of this compound in the broader context of prostaglandin metabolism, detailing its formation, biochemical activity, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Bimatoprost and its Metabolism

Bimatoprost is a prodrug that, after topical administration to the eye, undergoes hydrolysis by ocular enzymes to its active free acid, 17-phenyl-trinor PGF2α. This active metabolite is a potent agonist of the prostaglandin FP receptor, and its binding initiates a signaling cascade that leads to increased uveoscleral and trabecular meshwork outflow of aqueous humor, thereby reducing intraocular pressure.

The metabolic journey of Bimatoprost and its active acid form does not end with receptor activation. A crucial catabolic step in prostaglandin metabolism is the oxidation of the 15-hydroxyl group, a reaction catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme converts prostaglandins (B1171923) into their 15-keto metabolites, which generally exhibit significantly lower biological activity. This compound is the product of this oxidation reaction on Bimatoprost's active form. Understanding the formation and activity of this metabolite is critical for elucidating the full pharmacokinetic and pharmacodynamic profile of Bimatoprost.

Metabolic Pathway: Formation of this compound

The conversion of Bimatoprost to this compound is a two-step process involving initial activation followed by inactivation.

-

Activation (Hydrolysis): Bimatoprost, an ethyl amide, is first hydrolyzed by corneal amidases to its biologically active free acid, 17-phenyl-trinor PGF2α.

-

Inactivation (Oxidation): The active free acid then serves as a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position to a ketone, yielding 15-keto-17-phenyl-trinor PGF2α (this compound free acid).

This metabolic inactivation is a common pathway for the catabolism of various prostaglandins and is essential for regulating their localized activity.

Metabolic activation and inactivation of Bimatoprost.

Biochemical Activity and Role in Prostaglandin Metabolism

The conversion of the 15-hydroxyl group to a 15-keto group significantly alters the biological activity of prostaglandins. The 15-hydroxyl is crucial for high-affinity binding to the FP receptor. Consequently, 15-keto metabolites are generally considered to be biologically inactive or significantly less potent than their 15-hydroxyl precursors.

Quantitative Data on Receptor Binding

The following table summarizes the available quantitative data for the binding affinity (Ki) and functional activity (EC50) of Bimatoprost and its active metabolite, Bimatoprost free acid, at the prostaglandin FP receptor. Data for this compound is not available but is expected to show significantly weaker affinity.

| Compound | Receptor | Parameter | Value (nM) | Reference |

| Bimatoprost | FP | Ki | 6310 ± 1650 | [1] |

| Bimatoprost | FP | Ki | 9250 ± 846 | [2] |

| Bimatoprost Free Acid | FP | Ki | 59 ± 6 | [2] |

| Bimatoprost Free Acid | FP | Ki | 83 | [3][4] |

| Bimatoprost | FP | EC50 | 2940 ± 1663 | [1] |

| Bimatoprost Free Acid | FP | EC50 | 15 ± 3 | [2] |

| Bimatoprost Free Acid | FP | EC50 | 2.8 - 3.8 | [3][4] |

Enzyme Kinetics

Specific kinetic parameters (Km, Vmax) for the oxidation of Bimatoprost free acid by 15-PGDH have not been detailed in the reviewed literature. However, studies on other prostaglandin analogues indicate that modifications to the prostaglandin structure, particularly around the C-15 position, can significantly affect their affinity as substrates for 15-PGDH. It is known that 15-PGDH catalyzes the first and rate-limiting step in the catabolism of prostaglandins.

Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound, such as this compound, for the prostaglandin FP receptor.

Objective: To quantify the affinity of a test compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK-293 cells expressing the human FP receptor

-

Cell culture medium and reagents

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Radioligand (e.g., [3H]-PGF2α or [3H]-Latanoprost)

-

Unlabeled test compound (this compound)

-

Unlabeled reference compound (Bimatoprost free acid)

-

Scintillation cocktail and counter

-

Glass fiber filters (GF/C)

-

Filtration apparatus

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the FP receptor to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane suspension.

-

50 µL of radioligand at a fixed concentration (near its Kd).

-

50 µL of binding buffer containing increasing concentrations of the unlabeled test compound or reference compound.

-

For total binding, add 50 µL of buffer without any competing ligand.

-

For non-specific binding, add 50 µL of a high concentration of an unlabeled FP agonist.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for determining receptor binding affinity.

Quantification of this compound Formation by LC-MS/MS

This protocol outlines a method for quantifying the formation of this compound from Bimatoprost in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To measure the concentration of this compound produced from Bimatoprost over time in the presence of 15-PGDH.

Materials:

-

Bimatoprost and this compound analytical standards

-

Internal standard (e.g., deuterated Bimatoprost or this compound)

-

Recombinant human 15-PGDH

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing NAD+)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, NAD+, and Bimatoprost (substrate).

-

Initiate the reaction by adding a known amount of 15-PGDH.

-

Incubate at 37°C.

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of ice-cold quenching solution containing the internal standard.

-

-

Sample Preparation:

-

Centrifuge the quenched samples to precipitate the enzyme.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate Bimatoprost and this compound using a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

-

Detect and quantify the parent drug and its metabolite using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be used for high selectivity and sensitivity.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the standard curve.

-

Plot the concentration of this compound formed against time to determine the reaction rate.

-

Workflow for quantifying this compound formation.

Conclusion

The metabolism of Bimatoprost to this compound by 15-PGDH represents a crucial inactivation step that terminates its pharmacological activity. This process is a hallmark of prostaglandin catabolism, highlighting the tight regulation of these potent lipid mediators. While this compound itself is not a significant contributor to the ocular hypotensive effects of its parent compound due to reduced receptor affinity, its study provides valuable insights into the pharmacokinetics of Bimatoprost and the structure-activity relationships of prostaglandin analogues. The experimental protocols detailed herein offer a framework for further investigation into the precise kinetics of this metabolic conversion and for the characterization of other prostaglandin metabolites, aiding in the design and development of future ophthalmic therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 15-Hydroxy-prostanoate dehydrogenase. Prostaglandins as substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on 15-hydroxyprostaglandin dehydrogenase with various prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Unveiling the Structure-Activity Relationship of 15-Keto Bimatoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide F2α analog, is a potent ocular hypotensive agent widely used in the management of glaucoma. Its mechanism of action involves enhancing the outflow of aqueous humor, thereby reducing intraocular pressure (IOP). The in vivo metabolism of Bimatoprost leads to the formation of several metabolites, including 15-Keto Bimatoprost. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its synthesis, biological activity, and the critical role of the C-15 modification.

This compound is formed through the oxidation of the C-15 hydroxyl group of Bimatoprost to a ketone.[] This structural alteration significantly impacts its pharmacological profile, particularly its affinity and activity at the prostaglandin (B15479496) F2α (FP) receptor, the primary target for Bimatoprost's IOP-lowering effect.[] Understanding the SAR of this metabolite is crucial for elucidating the complete pharmacological picture of Bimatoprost and for the design of new prostaglandin analogs with improved therapeutic indices.

Core Structure-Activity Relationship Insights

The conversion of the 15-hydroxyl group to a keto group in Bimatoprost profoundly influences its interaction with the FP receptor. The C-15 hydroxyl group is a key pharmacophore for potent FP receptor agonism. Its presence is critical for establishing the hydrogen bonding network within the receptor's binding pocket, which is essential for high-affinity binding and subsequent receptor activation.

The replacement of this hydroxyl group with a ketone in this compound leads to a significant reduction in both binding affinity and functional activity compared to the parent compound and its free acid.[] This underscores the C-15 hydroxyl's indispensable role in the potent IOP-lowering effect of Bimatoprost. While less potent, this compound is not entirely devoid of activity and may contribute to the overall pharmacological effects observed after Bimatoprost administration. A similar metabolite of latanoprost (B1674536), 15-keto latanoprost, has been shown to retain some ability to lower intraocular pressure in monkeys, although to a lesser extent than latanoprost itself.[2]

Quantitative Pharmacological Data

To facilitate a clear comparison of the pharmacological properties of Bimatoprost, its active free acid metabolite, and the 15-Keto derivative, the following table summarizes the available quantitative data.

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) - Calcium Mobilization |

| Bimatoprost | 6310[3] | 2940[3] |

| Bimatoprost Acid | 59[4], 83[4][5] | 15[4] |

| This compound | Data not available | Data not available |

Signaling Pathway and Experimental Workflows

The activation of the FP receptor by prostaglandin analogs like Bimatoprost initiates a well-defined signaling cascade. This pathway, along with the general workflows for key experimental assays, are illustrated below.

Caption: FP Receptor Signaling Cascade.

Caption: Key Experimental Assay Workflows.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the selective oxidation of the C-15 hydroxyl group of Bimatoprost. While specific proprietary methods may vary, a general laboratory-scale protocol would involve the following steps:

-

Dissolution: Bimatoprost is dissolved in a suitable organic solvent, such as dichloromethane (B109758) or acetone.

-

Oxidation: A mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, is added to the solution at a controlled temperature (often 0°C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material and the appearance of the product.

-

Quenching and Extraction: Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., isopropyl alcohol for PCC). The mixture is then diluted with water and extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure this compound.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Prostaglandin FP Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the FP receptor.

-

Membrane Preparation:

-

Culture cells stably expressing the human FP receptor (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor ligand (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-